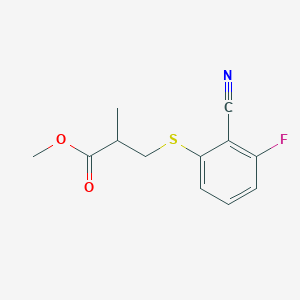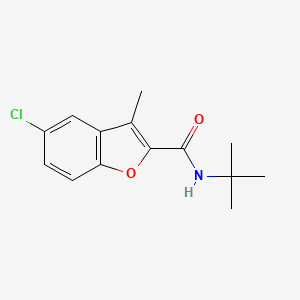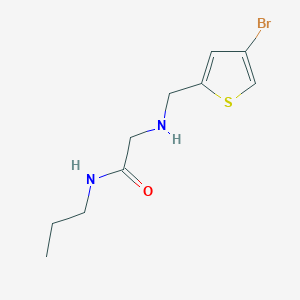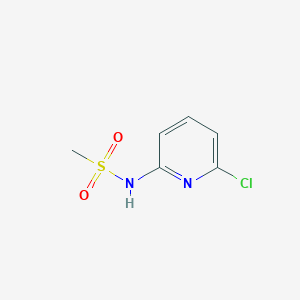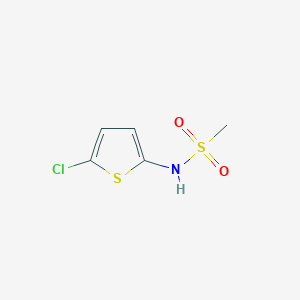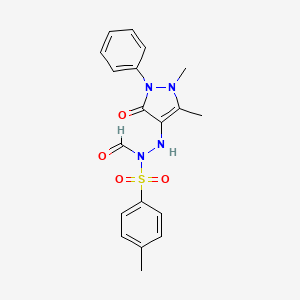![molecular formula C13H11ClN4 B14911554 N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring fused with a benzene ring and substituted with a 4-chlorophenyl and a methyl group. The presence of the triazole ring imparts significant stability and reactivity, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions . The reaction proceeds efficiently at room temperature, yielding the desired triazole compound with high regioselectivity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with enhanced properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine involves its interaction with various molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions with biological macromolecules. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazoles: Similar in structure but differ in the position of nitrogen atoms.
Thiazoles: Contain sulfur instead of nitrogen in the ring.
Pyrazoles: Another class of five-membered heterocycles with two nitrogen atoms.
Uniqueness
N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine stands out due to its unique substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and stability compared to other triazole derivatives .
特性
分子式 |
C13H11ClN4 |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-N-methylbenzotriazol-1-amine |
InChI |
InChI=1S/C13H11ClN4/c1-17(11-8-6-10(14)7-9-11)18-13-5-3-2-4-12(13)15-16-18/h2-9H,1H3 |
InChIキー |
XEGYFWGKNCQQSP-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)Cl)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


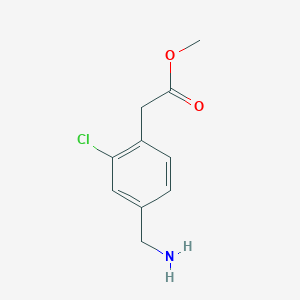
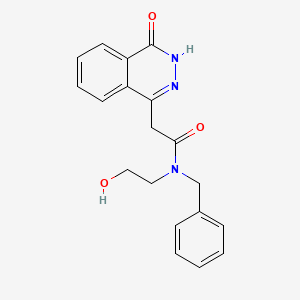
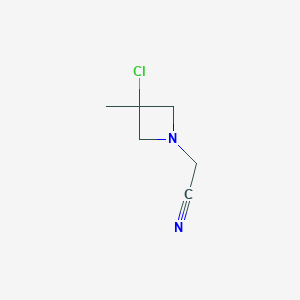

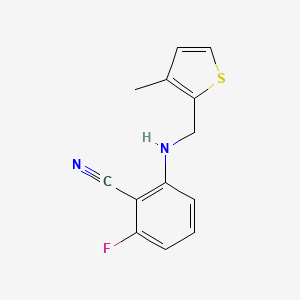
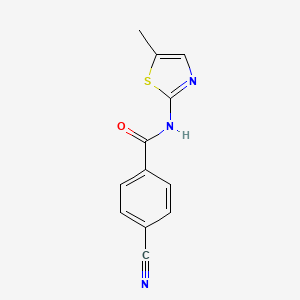
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
